molecular formula C15H10ClNOS B1420600 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160264-88-9

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride

Cat. No. B1420600
CAS RN: 1160264-88-9
M. Wt: 287.8 g/mol
InChI Key: KYQCZMFNTYBWOP-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride (MTQCC) is a chemical compound with the molecular formula C13H10ClNO2S. It is an aromatic compound containing a quinoline ring and a thiophene ring connected by a methylene bridge. MTQCC has been studied for its potential applications in various scientific fields, including synthetic organic chemistry and pharmacology.

Scientific Research Applications

Proteomics Research

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for labeling and detecting proteins due to its reactive chloride group, which can form stable amide bonds with amino groups in proteins .

Pharmaceutical Synthesis

In pharmaceutical research, this compound serves as an intermediate in the synthesis of various drugs. Its molecular structure allows for the introduction of the quinoline moiety, which is a common framework in many therapeutic agents .

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride make it a candidate for use in OLEDs. Its ability to transport electrons and emit light when electrically stimulated is valuable in the development of display and lighting technologies .

Analytical Chemistry

This compound can be used as a reagent in analytical chemistry to detect or quantify other substances. Its specific reactivity with certain functional groups makes it a useful tool for chemical analysis .

Material Science

In material science, 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride is explored for its potential in creating new materials with desirable properties like increased strength, thermal stability, or chemical resistance .

Catalysis

The compound’s structure allows it to act as a ligand in catalytic systems, potentially improving the efficiency of chemical reactions. Its use in catalysis research aims to develop more sustainable and cost-effective industrial processes .

properties

IUPAC Name

2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNOS/c1-9-6-7-14(19-9)13-8-11(15(16)18)10-4-2-3-5-12(10)17-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQCZMFNTYBWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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